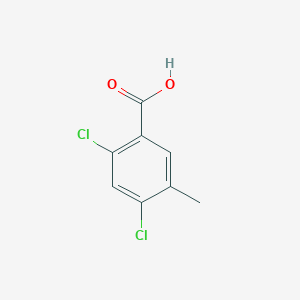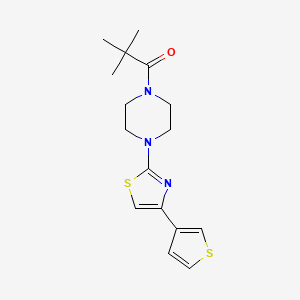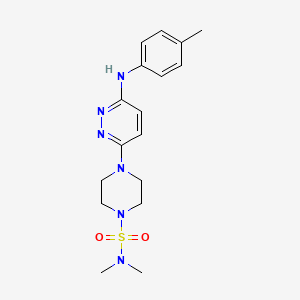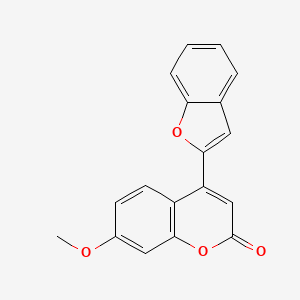![molecular formula C23H18N2O3S B2646510 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-41-3](/img/structure/B2646510.png)
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a chemical compound with the molecular formula C23H18N2O3S . It has an average mass of 402.466 Da and a monoisotopic mass of 402.103821 Da .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, involves a series of steps. These compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . There are numerous methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Ab Initio & DFT calculations, Hirshfeld Surface Analysis, and Crystal Structure Analysis . These techniques help in predicting the optimized geometry which can well reproduce structural parameters .Chemical Reactions Analysis
Pyrimidines, including this compound, undergo various chemical reactions. For instance, they can participate in oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR spectroscopy and computational chemical data .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity
Pyrimidine derivatives have been identified as selective inhibitors of aldose reductase (ALR2), showing significant activity levels. Such compounds also exhibited notable antioxidant properties, suggesting their potential application in managing oxidative stress-related conditions (La Motta et al., 2007).
Antimicrobial Agents
Novel pyrimidine compounds have been synthesized and evaluated for their antimicrobial efficacy, revealing that certain derivatives exceed the activity of reference drugs against various bacteria and fungi. This highlights the potential of pyrimidine derivatives in developing new antimicrobial treatments (Alsaedi et al., 2019).
Nonlinear Optical Materials
Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties, offering promising applications in optoelectronics and photonics. Studies involving thiopyrimidine derivatives have demonstrated their potential for high-tech applications in NLO fields (Hussain et al., 2020).
Herbicidal Activity
Research into dimethoxyphenoxyphenoxypyrimidines and analogues has unveiled compounds with high herbicidal activity, particularly against monocotyledonous plants. These findings suggest applications in agricultural chemistry for weed control (Nezu et al., 1996).
Liquid Crystal Materials
The synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids has shown that certain derivatives are liquid crystals with varying mesophase ranges. This indicates the potential of pyrimidine derivatives in the development of liquid crystal displays and materials (Mikhaleva, 2003).
Mecanismo De Acción
While the specific mechanism of action for 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is not mentioned in the search results, pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They show promising activity by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Propiedades
IUPAC Name |
4-(benzenesulfonylmethyl)-6-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-29(27,21-14-8-3-9-15-21)17-19-16-22(28-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESWIWBVKGLPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2646428.png)
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646432.png)
![3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646433.png)
![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)



![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)
